molecular formula C3H3ClINO B6277703 5-iodo-1,3-oxazole hydrochloride CAS No. 2763759-84-6

5-iodo-1,3-oxazole hydrochloride

Cat. No.: B6277703
CAS No.: 2763759-84-6
M. Wt: 231.42 g/mol
InChI Key: MPRWFMFMPUBDTA-UHFFFAOYSA-N
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Description

5-Iodo-1,3-oxazole hydrochloride is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,3-oxazole hydrochloride typically involves the iodination of 1,3-oxazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-oxazole hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazoles with different oxidation states.

    Reduction Reactions: The compound can be reduced to form 1,3-oxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxazole N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include 1,3-oxazoline derivatives.

Scientific Research Applications

5-Iodo-1,3-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of various functionalized molecules.

Mechanism of Action

The mechanism of action of 5-iodo-1,3-oxazole hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The oxazole ring can interact with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound without the iodine substitution.

    5-Bromo-1,3-oxazole: Similar structure with a bromine atom instead of iodine.

    5-Chloro-1,3-oxazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness

5-Iodo-1,3-oxazole hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other halogenated oxazoles. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, potentially resulting in more potent biological effects.

Properties

CAS No.

2763759-84-6

Molecular Formula

C3H3ClINO

Molecular Weight

231.42 g/mol

IUPAC Name

5-iodo-1,3-oxazole;hydrochloride

InChI

InChI=1S/C3H2INO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H

InChI Key

MPRWFMFMPUBDTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)I.Cl

Purity

95

Origin of Product

United States

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